Methyl Ricinelaidate Crystalline Solid State vs. Methyl Ricinoleate Liquid Phase: Melting Point Differentiation
Methyl ricinelaidate, bearing the trans double bond, exists as a crystalline solid at ambient conditions (melting point ~40°C), whereas methyl ricinoleate (cis isomer) is a liquid at room temperature [1]. This solid-liquid phase divergence enables fractional crystallization as a preparative separation method [1].
| Evidence Dimension | Melting point / Physical state at ambient temperature |
|---|---|
| Target Compound Data | Melting point ~40°C; crystalline solid |
| Comparator Or Baseline | Methyl ricinoleate (cis isomer): Liquid at room temperature |
| Quantified Difference | Solid vs. liquid phase at 20-25°C; mp difference ~40°C |
| Conditions | Ambient temperature (20-25°C); fractional crystallization from acetone or methanol |
Why This Matters
The solid crystalline state of methyl ricinelaidate enables purification by simple fractional crystallization, reducing dependence on expensive chromatographic separations.
- [1] McCutchon MA, O'Connor RT, Dupre EF, Goldblatt LA, Bickford WG. Ricinelaidic acid and methyl ricinelaidate. Their preparation and determination by infrared spectroscopy. J Am Oil Chem Soc. 1959;36:115-118. View Source
